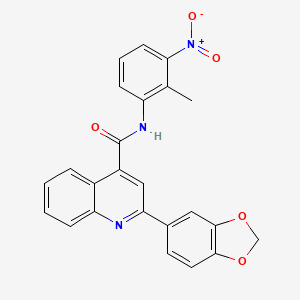![molecular formula C21H14F4N2O2 B3504517 N-[2-(4-FLUOROBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3504517.png)
N-[2-(4-FLUOROBENZAMIDO)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE
Overview
Description
N-[2-(4-Fluorobenzamido)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzamido)phenyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzoic acid with aniline derivatives under specific conditions to form the desired benzamide structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorobenzamido)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-Fluorobenzamido)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorobenzamido)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares a similar benzamide structure but lacks the trifluoromethyl group.
2-Fluoro-N-(2-fluorophenyl)benzamide: Contains fluorine atoms in different positions, leading to distinct chemical properties.
Uniqueness
N-[2-(4-Fluorobenzamido)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart specific electronic and steric effects. These features make it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O2/c22-16-11-7-14(8-12-16)20(29)27-18-4-2-1-3-17(18)26-19(28)13-5-9-15(10-6-13)21(23,24)25/h1-12H,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVFUMYIWFOWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504435.png)


![6-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504456.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B3504480.png)
![ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3504483.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504487.png)
![7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504495.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(4-pyridinyl)quinoline](/img/structure/B3504504.png)
![N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B3504509.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504526.png)
![2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-3-YL}ACETAMIDE](/img/structure/B3504527.png)
